molecular formula C20H25NO5S B12204688 3-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid

3-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid

Cat. No.: B12204688
M. Wt: 391.5 g/mol
InChI Key: JOVMSUDVUSVEPA-UHFFFAOYSA-N
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Description

3-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the sulfonyl group:

    Amination: The sulfonyl group is then reacted with an amine to form the sulfonamide linkage.

    Introduction of the propoxy group: This step involves the alkylation of the aromatic ring with a propoxy group, typically using alkyl halides under basic conditions.

    Final coupling: The final step involves coupling the substituted aromatic ring with benzoic acid under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

3-[(4-methyl-5-propan-2-yl-2-propoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C20H25NO5S/c1-5-9-26-18-10-14(4)17(13(2)3)12-19(18)27(24,25)21-16-8-6-7-15(11-16)20(22)23/h6-8,10-13,21H,5,9H2,1-4H3,(H,22,23)

InChI Key

JOVMSUDVUSVEPA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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